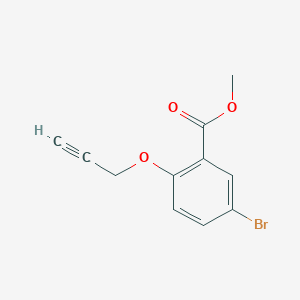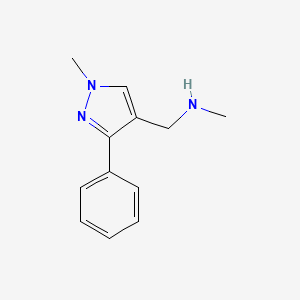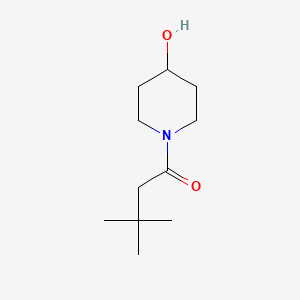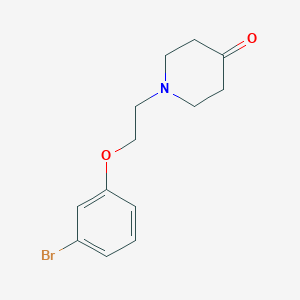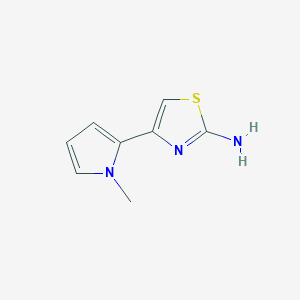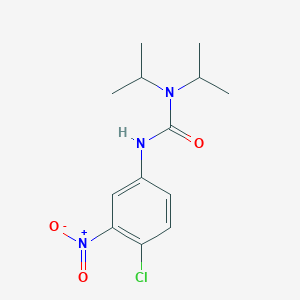
N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea
Overview
Description
Synthesis Analysis
The synthesis of N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea involves the reaction of 4-chloro-3-nitroaniline with diisopropylamine in an appropriate solvent. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the urea derivative. Detailed synthetic pathways and conditions can be found in relevant literature .
Chemical Reactions Analysis
N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea may participate in various chemical reactions, including hydrolysis, reduction, and substitution. Its reactivity depends on the functional groups present. Researchers have explored its behavior under different conditions, shedding light on its chemical versatility .
Mechanism of Action
The mechanism of action of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is not fully understood, but it is known to interact with a variety of proteins and enzymes. This compound is known to interact with a variety of enzymes, including proteases, phosphatases, and kinases. This compound is also known to interact with a variety of proteins, including transcription factors and other regulatory proteins. This compound is believed to interact with these proteins and enzymes by forming a covalent bond, which can result in the inhibition of their activity.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including the inhibition of enzymes, the induction of apoptosis, and the inhibition of cell proliferation. This compound has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. This compound has also been shown to induce apoptosis in a variety of cell types, including cancer cells. This compound has also been shown to inhibit the proliferation of a variety of cell types, including cancer cells.
Advantages and Limitations for Lab Experiments
N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea has a number of advantages and limitations for laboratory experiments. This compound is a versatile reagent that can be used in a variety of applications, including the synthesis of a wide range of compounds. This compound is also relatively easy to synthesize, and the reaction can be monitored by TLC or other analytical techniques. This compound is also relatively stable and can be stored for long periods of time. The main limitation of this compound is that it is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea research. One potential direction is to further investigate the mechanism of action of this compound and its interaction with proteins and enzymes. Another potential direction is to investigate the potential therapeutic applications of this compound, such as its ability to induce apoptosis in cancer cells. Additionally, further research could be conducted on the use of this compound in the synthesis of peptidomimetics and other small molecules. Finally, further research could be conducted on the potential toxicity of this compound and its potential for long-term use.
Scientific Research Applications
N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is widely used in scientific research applications, including the synthesis of a variety of compounds, the inhibition of enzymes, the induction of apoptosis, and the inhibition of cell proliferation. This compound has also been used to study the mechanism of action of various drugs, and to identify potential drug targets. This compound has been used in the synthesis of a number of compounds, including peptides, nucleosides, and other small molecules. This compound has also been used as a reagent in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-1,1-di(propan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-8(2)16(9(3)4)13(18)15-10-5-6-11(14)12(7-10)17(19)20/h5-9H,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGDCYWULGRADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



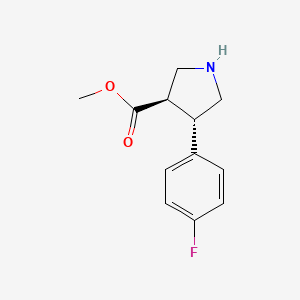
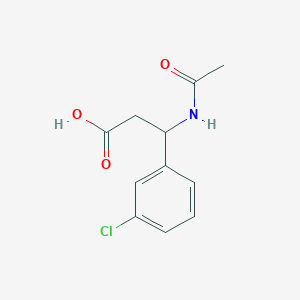
![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)
![[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1461782.png)
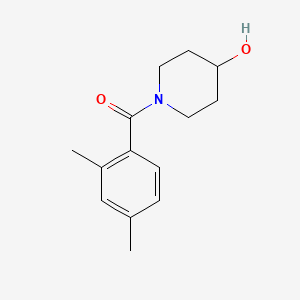
![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)
![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)
